KPT-185
作用机制
KPT-185 通过抑制核输出受体 CRM1 发挥其作用,CRM1 负责将肿瘤抑制蛋白从细胞核中转运出去。通过阻断 CRM1,this compound 阻止了这些蛋白的输出,导致它们在细胞核中积累。 这导致肿瘤抑制途径的激活,诱导癌细胞的细胞周期停滞和凋亡 . This compound 的分子靶点包括 p53、p21 和其他肿瘤抑制蛋白,这些蛋白在调节细胞生长和存活中起关键作用 .
生化分析
Biochemical Properties
KPT-185 interacts with CRM1, a key protein involved in the nuclear export of numerous molecules . By inhibiting CRM1, this compound disrupts the normal function of this protein, leading to a variety of biochemical effects . The compound has been shown to reduce the proliferation of patient-derived acute myeloid leukemia cells .
Cellular Effects
This compound has significant effects on various types of cells. It induces cell cycle arrest in the G1 phase and apoptosis in MOLT-4 T cell acute lymphoblastic leukemia cells and in a panel of six non-small cell lung cancer (NSCLC) cell lines . It also reduces the levels of CRM1 protein in the nucleus of these cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to CRM1, inhibiting its function and leading to the accumulation of CRM1 cargo proteins in the nucleus . This results in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
Over time, this compound continues to exert its effects on cells, leading to long-term changes in cellular function
准备方法
合成路线和反应条件
KPT-185 通过一系列化学反应合成,涉及形成三唑环和引入三氟甲基。合成的关键步骤包括:
三唑环的形成: 这涉及在酸性条件下将适当的肼衍生物与合适的腈化合物反应。
三氟甲基的引入: 这一步涉及在碱的存在下,将三唑中间体与三氟甲基化试剂(如三氟甲基碘)反应.
工业生产方法
This compound 的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。这包括使用连续流动反应器和自动化系统,以确保一致的质量和产量。 该化合物通常使用色谱技术和结晶进行纯化 .
化学反应分析
反应类型
KPT-185 经历了几种类型的化学反应,包括:
氧化: 根据所用条件,this compound 可以被氧化形成各种氧化产物。
还原: 该化合物可以被还原形成不同的还原产物。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 通常使用硼氢化钠和氢化铝锂等还原剂。
取代: 胺、硫醇和醇等亲核试剂可用于取代反应.
主要产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,this compound 的氧化会导致形成各种氧化衍生物,而还原会产生化合物的不同还原形式 .
科学研究应用
相似化合物的比较
KPT-185 属于一类称为选择性核输出抑制剂 (SINE) 的化合物。其他类似的化合物包括:
KPT-330 (Selinexor): 一种口服 SINE 化合物,已被批准用于治疗多发性骨髓瘤和弥漫性大 B 细胞淋巴瘤.
KPT-335 (Verdinexor): 另一种 SINE 化合物,在神经母细胞瘤和其他癌症的临床前模型中显示出疗效.
KPT-350:
This compound 的独特性
This compound 在其对 CRM1 抑制的高效性和选择性方面是独特的。 它已在各种临床前模型中显示出显著的抗癌活性,使其成为研究核输出在癌症和其他疾病中的作用的宝贵工具 . 此外,this compound 对 CRM1 的不可逆结合使其与其他可能具有可逆结合特性的 SINE 化合物区分开来 .
属性
IUPAC Name |
propan-2-yl (Z)-3-[3-[3-methoxy-5-(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O3/c1-10(2)25-14(23)4-5-22-9-20-15(21-22)11-6-12(16(17,18)19)8-13(7-11)24-3/h4-10H,1-3H3/b5-4- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNGWFLRRRYNIL-PLNGDYQASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C=CN1C=NC(=N1)C2=CC(=CC(=C2)OC)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)/C=C\N1C=NC(=N1)C2=CC(=CC(=C2)OC)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of KPT-185?
A1: this compound specifically targets Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1), a key protein responsible for transporting various molecules, including tumor suppressor proteins (TSPs), from the nucleus to the cytoplasm. [, , , , , , , , , ]
Q2: How does this compound interact with CRM1?
A2: this compound irreversibly binds to CRM1, blocking its ability to recognize and bind to cargo proteins carrying a specific nuclear export signal (NES). This effectively traps these cargo proteins, many of which are TSPs, within the nucleus. [, , , , , , , , , ]
Q3: What are the downstream effects of this compound-mediated CRM1 inhibition?
A3: By blocking CRM1, this compound leads to the nuclear accumulation of various TSPs, including p53, FOXO3A, p21, IκB, and others. This accumulation allows these TSPs to exert their regulatory effects within the nucleus, ultimately leading to:
- Inhibition of cell proliferation: this compound disrupts cell cycle progression, primarily by inducing cell cycle arrest at the G1/S checkpoint. [, , , ]
- Induction of apoptosis: The nuclear accumulation of TSPs like p53 activates downstream apoptotic pathways, leading to programmed cell death. [, , , , , , , , ]
- Inhibition of oncogenic signaling pathways: this compound downregulates various oncogenic pathways, including NFκB, PI3K/Akt, and mTOR signaling. [, , , , ]
- Modulation of cellular metabolism: Research suggests that this compound, particularly in combination with mTOR inhibitors, can influence cellular metabolism by impacting pathways like ribosomal biogenesis, glycolysis, and the TCA cycle. [, ]
Q4: Does this compound affect normal cells?
A4: While this compound predominantly targets cancer cells, some studies show that it can also affect normal cells, albeit at much higher concentrations. The differential sensitivity is attributed to the higher dependence of cancer cells on CRM1-mediated nuclear export for survival and proliferation. [, , , ]
Q5: Does this compound influence Epithelial-to-Mesenchymal Transition (EMT)?
A5: Research suggests that this compound can reverse EMT in certain models. It accomplishes this by inducing nuclear retention of F-box protein FBXL5, which promotes the degradation of Snail, a key transcription factor involved in EMT. []
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C15H15F3N3O3, and its molecular weight is 343.3 g/mol.
Q7: How do structural modifications affect the activity of this compound analogs?
A7: While specific structure-activity relationships for this compound analogs were not extensively discussed in the analyzed papers, research mentions that mutations in the CRM1 binding site for SINE compounds, particularly at Cys-528, can significantly impact their efficacy. This highlights the importance of this specific interaction for this compound's activity. [, ]
Q8: What types of cancer cell lines have shown sensitivity to this compound in vitro?
A8: In vitro studies demonstrate the efficacy of this compound against a wide range of cancer cell lines, including:
- Hematological malignancies: Mantle Cell Lymphoma (MCL), Acute Myeloid Leukemia (AML), Multiple Myeloma (MM), Chronic Lymphocytic Leukemia (CLL) [, , , , , , , , , ]
- Solid tumors: Non-Small Cell Lung Cancer (NSCLC), Colon Cancer, Pancreatic Cancer, Ovarian Cancer, Melanoma, Breast Cancer, Kidney Cancer [, , , , , , , , , , ]
Q9: Has this compound shown efficacy in in vivo models?
A9: Yes, this compound and its analogs (KPT-251, KPT-276, KPT-330) have demonstrated significant antitumor activity in various in vivo models, including xenograft models of MCL, AML, MM, NSCLC, pancreatic cancer, ovarian cancer, and melanoma. These studies highlight the potential of this compound as a therapeutic agent. [, , , , , , , , , , , ]
Q10: Are there any clinical trials investigating this compound?
A10: The research mentions that KPT-330 (selinexor), a clinically relevant analog of this compound, has entered Phase I clinical trials for hematological malignancies and solid tumors. [, , , ]
Q11: What are the potential mechanisms of resistance to this compound?
A11: Although not extensively discussed, research suggests that mutations in the CRM1 binding site for SINE compounds, particularly at Cys-528, can confer resistance. Additionally, alterations in downstream pathways or compensatory mechanisms that bypass CRM1 function could also contribute to resistance. [, ]
Q12: Are there any known biomarkers to predict the efficacy of this compound?
A12: While specific biomarkers for this compound are not extensively discussed, the research suggests that CRM1 expression levels could be a potential predictive biomarker. Tumors with higher CRM1 expression might exhibit increased sensitivity to this compound treatment. [, ] Further research is needed to validate this hypothesis and identify additional biomarkers.
Q13: What analytical techniques are used to characterize and quantify this compound?
A13: The provided research papers employ various standard analytical techniques to investigate this compound and its effects, including:
- Cell viability assays: MTT assay, trypan blue exclusion assay [, , , , , , , , , , , , , , , , ]
- Apoptosis assays: Annexin V/PI staining, Cell Death Detection ELISA [, , , , , , , , , , , , , , ]
- Cell cycle analysis: Flow cytometry with propidium iodide staining []
- Protein analysis: Western blotting, immunofluorescence microscopy, co-immunoprecipitation [, , , , , , , , , , , , , , , , , , , , , ]
- Gene expression analysis: TaqMan Low Density Arrays, microarray analysis [, , , , ]
- Proteomics: Isobaric Tags for Relative and Absolute Quantification (iTRAQ) [, , ]
- Metabolite analysis: Capillary Electrophoresis Mass Spectrometry (CETOF-MS) []
- In vivo imaging: Whole Body Luminescence Imaging (WBLI) []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。